N-(2-Hydroxypropyl)-N-methylmethansulfonamid

Übersicht

Beschreibung

“N-(2-hydroxypropyl)methacrylamide” (HPMA) is a hydrophilic and biocompatible polymer typically used in biomedical and pharmaceutical applications, such as drug delivery, targeted therapy, imaging, and tissue engineering . It has unique and tunable properties .

Synthesis Analysis

Hyperbranched N-(2-hydroxypropyl)methacrylamide (HB-HPMA) polymers were synthesized using the same starting materials but varying the conditions to provide different physical properties in terms of molecular weight and particle size .

Chemical Reactions Analysis

Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine .

Physical and Chemical Properties Analysis

Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) has enhanced properties, biocompatibility, high rigidity (with a glass transition temperature of more than 350 K), low density, and low immunogenicity .

Wissenschaftliche Forschungsanwendungen

Arzneimittel-Abgabesysteme

HPMSA wurde als Bestandteil von Arzneimittel-Abgabesystemen untersucht. Seine hydrophile Natur und Biokompatibilität machen es geeignet, therapeutische Wirkstoffe einzukapseln und abzugeben. Forscher haben HPMSA-basierte Nanopartikel, Mizellen und Liposomen für die gezielte Arzneimittelabgabe an bestimmte Gewebe oder Zellen untersucht .

Katalysator in der Produktion von Urethan-Schaum

N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylendiamin (ein Derivat von HPMSA) dient als Katalysator bei der Herstellung von Urethan-Schäumen. Diese Schäume finden Anwendungen in der Isolierung, Verpackung und in Baustoffen .

Thermo-responsive Auflösung von Arzneimitteln

HPMSA-Derivate wurden in thermisch aktiven polymeren Arzneimittelabgabesystemen eingesetzt. Diese Systeme verwenden HPMSA-Polymere, die nicht-immunogen und biokompatibel sind, was eine Funktionalisierung und ein thermo-responsives Verhalten ermöglicht .

Wirkmechanismus

Target of Action

N-(2-hydroxypropyl)-N-methylmethanesulfonamide, also known as HPMA, is a versatile compound that has been used in the development of various drug delivery systems . The primary targets of HPMA are often dependent on the specific drug or therapeutic agent that it is conjugated with. For instance, when conjugated with doxorubicin, a chemotherapeutic agent, the target is typically cancer cells . In another example, HPMA copolymers have been shown to interact with proteins such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 .

Mode of Action

The mode of action of HPMA is primarily based on its ability to alter the pharmacokinetics and biodistribution of the drug it is attached to . When conjugated with a drug, HPMA can enhance the drug’s stability, prolong its circulation time in the bloodstream, and improve its distribution within the body . For instance, HPMA copolymers have been shown to be taken up by cells via pinocytosis, after which the drug is released intracellularly by lysosomal enzymes .

Biochemical Pathways

The biochemical pathways affected by HPMA are largely dependent on the specific drug it is conjugated with. For example, when conjugated with doxorubicin, HPMA can affect pathways related to cell proliferation and apoptosis . .

Pharmacokinetics

HPMA has been shown to significantly alter the pharmacokinetics of the drugs it is conjugated with. For instance, HPMA copolymers have a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . This allows for prolonged circulation of the drug in the bloodstream, potentially leading to improved therapeutic efficacy .

Result of Action

The result of HPMA’s action is primarily seen in its ability to enhance the therapeutic efficacy of the drugs it is conjugated with. By altering the pharmacokinetics and biodistribution of these drugs, HPMA can improve their stability, prolong their circulation time, and enhance their distribution within the body . This can lead to improved therapeutic outcomes, particularly in the context of cancer therapy .

Action Environment

The action of HPMA can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and release of the drug from the HPMA copolymer . Additionally, factors such as the presence of certain enzymes can influence the rate at which the drug is released from the HPMA copolymer

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-(2-hydroxypropyl)-N-methylmethanesulfonamide has been used in the synthesis of polymers for drug delivery . It interacts with various biomolecules, such as doxorubicin, a chemotherapeutic agent . The nature of these interactions involves covalent bonding to form drug-polymer conjugates .

Cellular Effects

The cellular effects of N-(2-hydroxypropyl)-N-methylmethanesulfonamide are primarily observed when it is part of a drug-polymer conjugate. For instance, when conjugated with doxorubicin, it influences cell function by enabling the targeted delivery of the drug . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-hydroxypropyl)-N-methylmethanesulfonamide involves its role in drug delivery. As part of a drug-polymer conjugate, it facilitates the delivery of drugs like doxorubicin into cells via pinocytosis . Once inside the cell, the linker between the drug and the polymer is cleaved by lysosomal enzymes, allowing for the release of the drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-hydroxypropyl)-N-methylmethanesulfonamide can change over time. For example, as part of a drug-polymer conjugate, it can exhibit long-term effects on cellular function, such as sustained drug release .

Dosage Effects in Animal Models

The effects of N-(2-hydroxypropyl)-N-methylmethanesulfonamide in animal models can vary with dosage. As part of a drug-polymer conjugate, it has been shown to deliver effective doses of drugs like doxorubicin to tumor cells .

Metabolic Pathways

It is known to be involved in the delivery of drugs to cells, which can influence metabolic flux and metabolite levels .

Transport and Distribution

N-(2-hydroxypropyl)-N-methylmethanesulfonamide, as part of a drug-polymer conjugate, is transported into cells via pinocytosis . Its distribution within cells and tissues can be influenced by the properties of the conjugated drug .

Subcellular Localization

The subcellular localization of N-(2-hydroxypropyl)-N-methylmethanesulfonamide is likely to be influenced by the properties of the drug it is conjugated with. For instance, when conjugated with doxorubicin, it is taken up by cells and localized within lysosomes, where the drug is released .

Eigenschaften

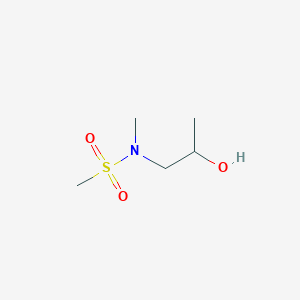

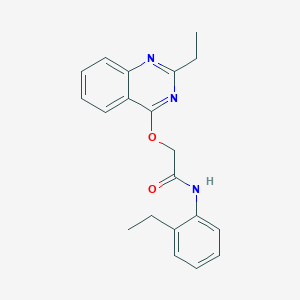

IUPAC Name |

N-(2-hydroxypropyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(7)4-6(2)10(3,8)9/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXGDONMSBJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile](/img/structure/B2510496.png)

![4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2510499.png)

![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510500.png)

![{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2510502.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2510510.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2510512.png)